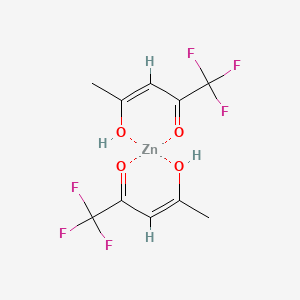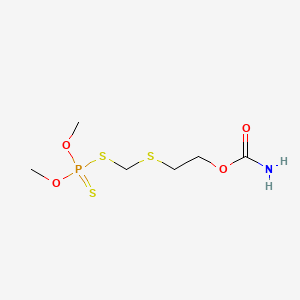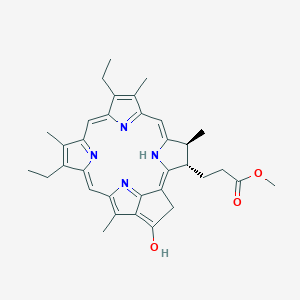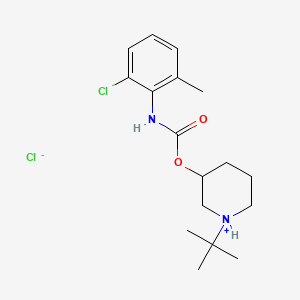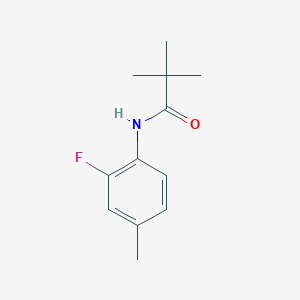
N-(2-fluoro-4-methylphenyl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluoro-4-methylphenyl)-2,2-dimethylpropanamide is an organic compound characterized by its unique structure, which includes a fluorine atom and a methyl group on the benzene ring, as well as a 2,2-dimethylpropanamide group
Synthetic Routes and Reaction Conditions:
Buchwald-Hartwig Amination: This method involves the palladium-catalyzed coupling of 2-fluoro-4-methylbenzene with 2,2-dimethylpropanoic acid chloride in the presence of a base.
Direct Amidation: The direct reaction of 2-fluoro-4-methylbenzene with 2,2-dimethylpropanoic acid using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods:
Batch Process: The compound can be synthesized in a batch reactor where the reagents are added sequentially under controlled temperature and pressure conditions.
Continuous Flow Process: This method involves the continuous addition of reagents through a reactor system, allowing for more efficient and scalable production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like KMnO4 (Potassium permanganate) or CrO3 (Chromium trioxide).
Reduction: Reduction reactions can be performed using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: this compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2 (Hydrogen peroxide)
Reduction: LiAlH4, NaBH4, ethanol
Substitution: NaOH (Sodium hydroxide), DMF (Dimethylformamide)
Major Products Formed:
Oxidation: Fluoro-4-methylbenzoic acid derivatives
Reduction: Corresponding alcohols or amines
Substitution: Various substituted benzene derivatives
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: N-(2-fluoro-4-methylphenyl)-2,2-dimethylpropanamide may be explored for its pharmacological properties, such as anti-inflammatory or analgesic effects. Industry: The compound can be utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N-(2-fluoro-4-methylphenyl)-2,2-dimethylpropanamide exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of certain biochemical processes.
Comparación Con Compuestos Similares
N-(2-fluoro-3-methylphenyl)-2,2-dimethylpropanamide
N-(2-fluoro-5-methylphenyl)-2,2-dimethylpropanamide
N-(2-chloro-4-methylphenyl)-2,2-dimethylpropanamide
Uniqueness: N-(2-fluoro-4-methylphenyl)-2,2-dimethylpropanamide is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H16FNO |
|---|---|
Peso molecular |
209.26 g/mol |
Nombre IUPAC |
N-(2-fluoro-4-methylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H16FNO/c1-8-5-6-10(9(13)7-8)14-11(15)12(2,3)4/h5-7H,1-4H3,(H,14,15) |
Clave InChI |
QNQMNOFBFKHOKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C(C)(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(2,6-dimethylphenoxy)-1-oxobutan-2-yl]-diethylazanium;chloride](/img/structure/B15342634.png)


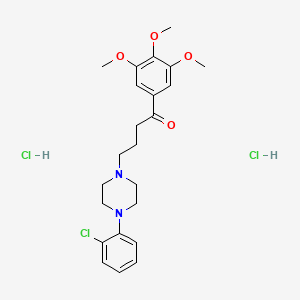
![1-ethyl-2-[(E)-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]methyl]benzo[e][1,3]benzothiazol-1-ium;iodide](/img/structure/B15342667.png)
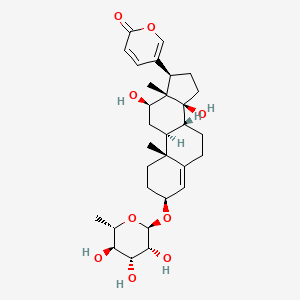
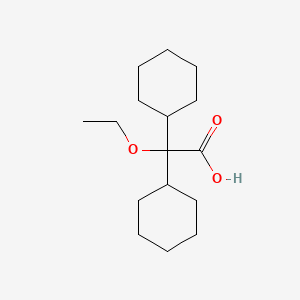
![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-1,3-thiazol-3-ium pyridine-3-carboxylate](/img/structure/B15342684.png)
![disodium;(2-chlorophenyl)methyl-[9-[(2-chlorophenyl)methylazaniumyl]nonyl]azanium](/img/structure/B15342693.png)
